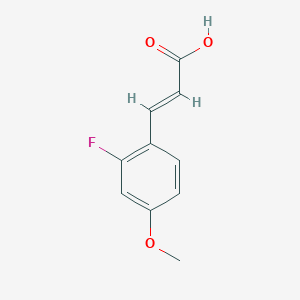

2-Fluoro-4-methoxycinnamic acid

Description

Significance of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid derivatives are pivotal intermediates in key biochemical pathways, including the shikimate and phenylpropanoid pathways, which are essential for the synthesis of many alkaloids, aromatic amino acids, and indole (B1671886) derivatives. jocpr.com Their biological significance extends to a variety of reported pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com This broad spectrum of bioactivity has made them a focal point of research in medicinal chemistry and drug discovery. nih.gov Furthermore, the structural features of cinnamic acid derivatives, such as the presence of hydroxyl and carboxylic groups, have made them valuable building blocks in polymer science for creating advanced materials. rsc.org

Rationale for Investigating Substituted Cinnamic Acids

The investigation into substituted cinnamic acids is driven by the understanding that the nature and position of substituent groups on the phenyl ring can significantly influence the molecule's biological and chemical properties. nih.govnih.gov By introducing different functional groups, researchers can modulate factors like lipophilicity, electronic effects, and steric hindrance, which in turn can enhance or diminish the compound's activity. mdpi.comacs.org For instance, the presence of electron-withdrawing or electron-donating groups can alter the reactivity and interaction of the cinnamic acid derivative with biological targets. acs.org This targeted modification allows for the systematic exploration of structure-activity relationships, aiming to develop compounds with improved efficacy and specificity for various applications, from pharmaceuticals to materials science. mdpi.comnih.gov

Scope and Objectives of Research on 2-Fluoro-4-methoxycinnamic Acid

Research on this compound, a specific substituted cinnamic acid, aims to understand how the combined presence of a fluorine atom at the second position and a methoxy (B1213986) group at the fourth position of the phenyl ring affects its properties. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The methoxy group, being electron-donating, can also influence the electronic properties of the molecule. rsisinternational.org

The primary objectives of studying this compound include its synthesis, structural characterization, and the investigation of its potential applications. Synthesis of similar compounds, such as 3-Fluoro-4-methoxycinnamic acid, has been explored as a template for creating other functionalized molecules. biosynth.com Spectroscopic analysis is crucial for confirming the chemical structure of these novel compounds. chemicalbook.com While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the broader context of substituted cinnamic acids suggests that its investigation would likely explore its potential pharmacological effects, drawing parallels from related compounds like 4-methoxycinnamic acid, which has shown antifungal and anti-inflammatory properties. nih.govresearchgate.net

Interactive Data Table: Properties of Cinnamic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| Cinnamic acid | C9H8O2 | 148.16 | Aromatic carboxylic acid, intermediate in biochemical pathways. jocpr.comnih.gov |

| This compound | C10H9FO3 | 196.18 | A substituted cinnamic acid with fluorine and methoxy groups. |

| 4-Methoxycinnamic acid | C10H10O3 | 178.18 | Found in various plants, exhibits a range of biological activities. nih.govnih.govmdpi.com |

| 2-Fluorocinnamic acid | C9H7FO2 | 166.15 | A fluorinated derivative of cinnamic acid. chemicalbook.com |

| 4-Fluorocinnamic acid | C9H7FO2 | 166.15 | A positional isomer of 2-fluorocinnamic acid. nih.gov |

| 3-Fluoro-4-methoxycinnamic acid | C10H9FO3 | 196.18 | Used as a template in chemical synthesis. biosynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPBZWHHBVYFN-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insights into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the detailed mapping of the chemical environment of each atom, revealing crucial information about connectivity and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Fluoro-4-methoxycinnamic acid, typically recorded in a suitable deuterated solvent such as DMSO-d₆, offers a detailed picture of the proton environments within the molecule. The spectrum is characterized by distinct signals, each corresponding to a unique set of protons. Key features of the ¹H NMR spectrum include the chemical shifts (δ) of the signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity), which arise from spin-spin coupling between neighboring protons.

The analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton in the structure of this compound. The aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. The vinylic protons of the cinnamic acid backbone show distinct signals, with their coupling constant (J-value) providing valuable information about the stereochemistry (E/Z configuration) of the double bond. The singlet signal corresponding to the methoxy group protons is also a key diagnostic feature.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.50 - 7.80 | m | - | 3H |

| Vinylic-H (α to COOH) | 6.40 - 6.60 | d | ~16 | 1H |

| Vinylic-H (β to COOH) | 7.60 - 7.80 | d | ~16 | 1H |

| Methoxy (-OCH₃) | 3.85 | s | - | 3H |

| Carboxylic Acid (-COOH) | 12.50 | br s | - | 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data presented is a representative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms, offering insights into the effects of the fluorine and methoxy substituents on the aromatic ring and the cinnamic acid side chain.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the vinylic carbons, the aromatic carbons (with their chemical shifts influenced by the fluorine and methoxy groups, and exhibiting C-F coupling), and the methoxy carbon. The presence of the fluorine atom leads to characteristic splitting of the signals for the carbon atoms in its vicinity due to carbon-fluorine coupling, providing further confirmation of the substitution pattern.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~168 |

| Vinylic (α to COOH) | ~120 |

| Vinylic (β to COOH) | ~140 |

| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic (C-OCH₃) | ~162 |

| Aromatic (other) | 100 - 130 |

| Methoxy (-OCH₃) | ~56 |

Note: The chemical shifts are approximate and can vary. The 'd' denotes a doublet due to C-F coupling.

Advanced Two-Dimensional NMR Techniques

To further solidify the structural assignment and to probe more complex connectivity and spatial relationships, advanced two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity between adjacent protons in the molecule. For this compound, COSY would clearly show the correlation between the vinylic protons and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to carbon atoms, providing a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding arrangements. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. The most prominent bands include:

A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer.

A strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching vibration of the conjugated carboxylic acid.

Absorption bands in the region of 1600-1640 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring and the vinylic group.

A strong absorption band around 1250-1300 cm⁻¹ attributed to the C-O stretching of the methoxy group.

A characteristic absorption band in the region of 1100-1200 cm⁻¹ due to the C-F stretching vibration.

Interactive FT-IR Data Table for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1600 - 1640 | Medium to Strong |

| C-O Stretch (Methoxy) | 1250 - 1300 | Strong |

| C-F Stretch | 1100 - 1200 | Medium to Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show:

A strong band for the C=C stretching vibration of the vinylic group, which is often more intense in the Raman spectrum than in the IR spectrum.

Characteristic bands for the aromatic ring vibrations.

A band for the symmetric stretching of the C-O-C bond of the methoxy group.

The combination of FT-IR and FT-Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk In organic molecules, these transitions primarily involve π, σ, and n electrons. shu.ac.uklibretexts.org The specific wavelengths of light absorbed provide insights into the electronic structure and the types of functional groups present.

For cinnamic acid and its derivatives, the UV-Vis spectrum is characterized by absorption bands resulting from π → π* transitions within the aromatic ring and the conjugated acrylic acid side chain. researchgate.netlibretexts.org The presence of substituents on the phenyl ring can influence the position and intensity of these absorption bands. In the case of this compound, the fluorine and methoxy groups are expected to modulate the electronic properties of the chromophore.

The electronic spectrum of cinnamic acid typically shows strong absorption in the UV region. researchgate.net For instance, trans-cinnamic acid exhibits a maximum absorbance at approximately 270-274 nm, while the cis-isomer absorbs at a slightly shorter wavelength of around 262-270 nm. researchgate.netyoutube.com These absorptions are attributed to the π → π* electronic transitions of the conjugated system. researchgate.net The introduction of a methoxy group, as seen in 4-methoxycinnamic acid, can lead to a bathochromic (red) shift of the absorption maximum due to the electron-donating nature of the methoxy group extending the conjugation.

The electronic transitions in these molecules are complex due to the superposition of rotational and vibrational transitions on the electronic levels, resulting in broad absorption bands rather than sharp lines. shu.ac.uk The solvent in which the spectrum is recorded can also affect the absorption, with polar solvents often causing shifts in the absorption maxima of n → π* and π → π* transitions. shu.ac.uk

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion. emory.edu

Electron Impact (EI) Mass Spectrometry Studies

Electron Impact (EI) mass spectrometry is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons, typically at 70 eV. emory.eduwikipedia.org This process ejects an electron from the molecule, forming a high-energy molecular ion (M+•) that is prone to extensive fragmentation. wikipedia.org The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. chemguide.co.uk

For cinnamic acid derivatives, EI mass spectrometry leads to characteristic fragmentation pathways. The molecular ion peak is usually observed, and its mass confirms the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org In aromatic compounds, the aromatic ring itself is quite stable, leading to a prominent molecular ion peak. libretexts.org

Metastable Transitions and Fragmentation Mechanisms of Substituted Cinnamic Acids

The fragmentation of the molecular ion of substituted cinnamic acids in the mass spectrometer can proceed through various pathways, some of which involve metastable transitions. These are fragmentations that occur in the field-free region of the mass spectrometer, leading to broad, low-intensity peaks that can provide information about specific fragmentation routes.

For hydroxycinnamic acid derivatives, fragmentation often involves the cleavage of the side chain. nih.gov The presence of substituents on the aromatic ring, such as the fluoro and methoxy groups in this compound, will influence the fragmentation pattern. The methoxy group can lead to the loss of a methyl radical (•CH3) or formaldehyde (B43269) (CH2O). The fragmentation of sinapinic acid, a derivative of cinnamic acid, has been shown to undergo thermal decomposition under EI conditions, which is not observed under "softer" ionization methods. researchmap.jp The analysis of fragmentation patterns helps in distinguishing between isomers, as different positional isomers can yield distinct fragment ions. nih.govyoutube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, a detailed model of the electron density and, consequently, the molecular structure can be constructed. nih.gov This method provides accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

The crystal structures of several cinnamic acid derivatives have been determined, revealing that these molecules often form hydrogen-bonded dimers in the solid state through their carboxylic acid groups. researchgate.net The planarity of the molecule and the packing arrangement are influenced by the substituents on the phenyl ring. For instance, the crystal structure of a related compound, 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, has been reported, providing insights into the bond lengths and angles of a similarly substituted phenyl ring. researchgate.net

In the solid state, cinnamic acids and their derivatives can undergo photochemical reactions, such as [2+2] cycloadditions, if the molecules are appropriately aligned in the crystal lattice. rsc.org The crystal packing, therefore, plays a crucial role in the solid-state reactivity of these compounds. The determination of the crystal structure of this compound would provide precise geometric parameters and reveal the intermolecular interactions, such as hydrogen bonding and potential π-π stacking, that govern its solid-state architecture.

Computational Chemistry and Quantum Mechanical Investigations of 2 Fluoro 4 Methoxycinnamic Acid

Theoretical Methodologies for Geometry Optimization and Electronic Structure Calculation

To accurately predict the molecular geometry and electronic structure of 2-Fluoro-4-methoxycinnamic acid, various theoretical methodologies are employed. These methods are foundational in computational chemistry for their ability to approximate solutions to the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. Several functionals are available within the DFT framework, each with varying levels of accuracy and computational cost. For cinnamic acid derivatives, methods such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), Hartree-Fock (HF), and Møller-Plesset perturbation theory of the second order (MP2) are commonly utilized. kastamonu.edu.trresearchgate.net

The B3LYP hybrid functional is particularly popular due to its balance of accuracy and computational efficiency in predicting molecular geometries and electronic properties. kastamonu.edu.tr The HF method, while being a more fundamental ab initio approach, often serves as a starting point for more complex calculations. MP2 incorporates electron correlation effects, offering improved accuracy over HF, which is particularly important for describing non-covalent interactions. researchgate.net The selection of the appropriate functional is critical and often depends on the specific properties being investigated.

Selection and Application of Basis Sets

The accuracy of DFT and other quantum chemical calculations is also heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wave function. For molecules like this compound, which contain a variety of atoms including hydrogen, carbon, oxygen, and fluorine, robust basis sets are required.

Commonly used basis sets include Pople-style basis sets like 6-311++G(2d,2p) and 6-311++G. kastamonu.edu.tr The "6-311" indicates a triple-split valence basis set, providing flexibility for the valence electrons. The addition of "++G" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(2d,2p)" and " " notations indicate the addition of polarization functions on heavy atoms and hydrogen atoms, respectively. These functions allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling chemical bonds. Correlation-consistent basis sets like cc-pVTZ are also employed for higher accuracy calculations. kastamonu.edu.tr

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It is a visual representation of the total electrostatic potential on the electron density surface of a molecule. The MEP map helps in identifying the regions of a molecule that are rich or poor in electrons. researchgate.netajchem-a.com

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. wisc.edu This method allows for the investigation of charge delocalization, hyperconjugative interactions, and the strength of chemical bonds. researchgate.net

In the context of this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, often referred to as hyperconjugation, play a significant role in the stability of the molecule. The analysis can reveal the nature of intramolecular hydrogen bonds and other weak interactions that influence the molecular conformation. The NBO method provides a chemical intuition-based picture of the electronic structure that complements the delocalized molecular orbitals from standard DFT calculations. wisc.eduresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The spatial distribution of the HOMO and LUMO in this compound provides insights into the regions of the molecule involved in electronic transitions and chemical reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the more electron-deficient parts.

Energy Gap and Reactivity Insights

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. rsisinternational.orgrsisinternational.org A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. rsisinternational.org Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. kbhgroup.in

For this compound, the calculated HOMO-LUMO gap can be correlated with its electronic absorption properties and its propensity to undergo chemical reactions. This information is valuable for designing molecules with specific electronic and reactive properties. rsc.org

Electronic Transition Prediction using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its absorption of ultraviolet and visible light.

Studies on substituted cinnamic acids have demonstrated that the primary electronic transition is typically a π → π* transition, localized across the conjugated system of the phenyl ring and the acrylic acid moiety. researcher.life The absorption maximum (λmax) is sensitive to the nature and position of substituents on the aromatic ring.

The introduction of a fluorine atom at the ortho position and a methoxy (B1213986) group at the para position is expected to modulate the electronic structure. The electron-donating methoxy group generally leads to a red shift (a shift to longer wavelengths) in the λmax due to the destabilization of the Highest Occupied Molecular Orbital (HOMO). Conversely, the electron-withdrawing fluorine atom can have a more complex effect, potentially causing a blue shift (a shift to shorter wavelengths). The interplay of these two substituents will determine the precise absorption characteristics of this compound.

A TD-DFT calculation, typically performed with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would predict the key electronic transitions. nih.gov The results would include the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in the transition.

Table 1: Predicted Electronic Transitions for a Substituted Cinnamic Acid Derivative (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.10 | 302 | 0.85 | HOMO → LUMO (π → π*) |

| S0 → S2 | 4.85 | 256 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 5.20 | 238 | 0.05 | HOMO → LUMO+1 |

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Computational Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR Chemical Shifts)

Computational methods are invaluable for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. niscpr.res.in These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental IR spectra. Key predicted vibrations for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretching of the alkene and aromatic ring, and the C-F and C-O stretches. scielo.org.mx

UV-Vis Spectroscopy: As discussed in the TD-DFT section, computational methods can predict the UV-Vis absorption spectrum, providing the λmax and the intensity of the electronic transitions. researcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a powerful application of quantum mechanical calculations. nih.govidc-online.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. scielo.org.mx The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the calculations would predict the chemical shifts of the aromatic and vinylic protons, as well as the carbons of the phenyl ring, the acrylic acid moiety, and the methoxy group. The electron-withdrawing fluorine atom would be expected to deshield nearby protons and carbons, shifting their signals to higher ppm values.

Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| Key IR Frequency (C=O stretch) | ~1720 cm-1 |

| UV-Vis λmax | ~310 nm |

| 1H NMR Chemical Shift (ortho-proton to COOH) | ~7.8 ppm |

| 13C NMR Chemical Shift (carbon attached to Fluorine) | ~160 ppm (showing a large C-F coupling constant) |

Note: These values are illustrative and based on trends observed in similar substituted cinnamic acids.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for understanding and predicting the chemical reactivity of molecules through various descriptors. For this compound, these descriptors can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Global Reactivity Descriptors: These include the energies of the HOMO and LUMO, the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. mdpi.comsemanticscholar.org It helps to identify the most reactive atoms in a molecule. The Fukui function for nucleophilic attack (f+(r)) highlights sites susceptible to attack by nucleophiles, while the Fukui function for electrophilic attack (f-(r)) points to sites prone to attack by electrophiles. faccts.de For this compound, the Fukui functions would likely indicate that the β-carbon of the acrylic acid moiety is a primary site for nucleophilic attack, while the oxygen atoms of the carboxylic acid and methoxy group, as well as certain positions on the aromatic ring, are susceptible to electrophilic attack.

Conformational Analysis and Energetic Profiles

This compound can exist in different conformations due to the rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the acrylic acid moiety and the C-O bonds of the methoxy and carboxylic acid groups. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Structure Activity Relationship Sar Studies of 2 Fluoro 4 Methoxycinnamic Acid and Its Analogs

Impact of Substituent Position and Nature (Fluoro vs. Methoxy) on Biological Activities

Research into various cinnamic acid derivatives has shown that the biological activity is highly dependent on the chemical structure, which influences parameters like solubility and the ability to penetrate biological membranes. nih.gov For halogenated compounds, the position and nature of the halogen affect efficacy. For instance, a chloro-substituted cinnamic acid derivative showed higher antibacterial activity when the chlorine was in the para position compared to the ortho position. nih.gov Similarly, a para-fluoro substitution on the phenyl ring resulted in the most active compound against tuberculosis among a series of fluorine-containing derivatives, though the specific nature of the fluorine substituent was also noted as important. nih.gov

In the context of anticancer activity, the combination and positioning of fluoro and methoxy (B1213986) groups are crucial. In one study on synthetic analogs designed to have anti-invasive properties, a 2,6-difluoro-substituted compound maintained its activity. nih.gov However, an analog with a fluoro group at the 4-position combined with a methoxy group at the 3-position lost its anti-invasive capabilities, suggesting that the activity of the fluoro group can be diminished when paired with a "functionally weak" methoxy group in that specific arrangement. nih.gov

Conversely, methoxy groups can be beneficial. Methoxylated derivatives of cinnamic acid are known to play a significant role in the pro-health potential of many food products. nih.gov They can reach the bloodstream in an unchanged form because the -OCH3 groups inhibit the first-pass liver enzymes responsible for sulfonation and glucuronidation. nih.gov Furthermore, studies on p-methoxycinnamic acid have demonstrated its potential in preventing and treating chronic diseases. nih.gov The antioxidant properties of cinnamic acid derivatives are also tied to substitutions, with p-methoxy or m-hydroxy residues being identified as important functional groups. researchgate.net

Role of the Olefinic Side Chain in Pharmacological Efficacy

The α,β-unsaturated carbonyl system of the olefinic (alkene) side chain is a key structural feature of cinnamic acids that significantly contributes to their pharmacological profile. nih.govnih.gov This side chain is not merely a linker but an active participant in the molecule's biological interactions.

For certain anticancer applications, the integrity of the C7–C8 double bond in the side chain is a critical requirement. nih.gov A study on hydroxycinnamic acid derivatives (HCADs) revealed that this double bond was essential for their synergistic ability to induce cell death in acute myeloid leukemia (AML) cells when combined with carnosic acid. nih.gov

In the context of antioxidant activity, the olefinic bond may contribute to the stabilization of phenoxy radicals formed during the scavenging process through delocalization. mdpi.com However, some studies suggest that the double bond is not an absolute prerequisite for antioxidant effects, which may depend more heavily on the hydroxyl or methoxy groups present on the aromatic ring. mdpi.com

Modifications to the carboxylic acid end of the side chain also influence activity. For instance, increasing the length of the alkyl chain in cinnamate (B1238496) esters was found to enhance antifungal action. This is attributed to an increase in lipophilicity, which allows for greater penetration of the compound into the fungal biological membranes. mdpi.com

SAR in Specific Biological Contexts

The structural requirements for the activity of cinnamic acid derivatives can be highly specific to the biological effect being targeted. The optimal arrangement of substituents for antifungal activity may differ significantly from that required for anticancer or anti-inflammatory effects.

The antifungal activity of cinnamic acid derivatives is closely tied to their structure. One proposed mechanism of action in fungi is the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme involved in detoxifying aromatic compounds that is unique to fungi. nih.gov

Structure-activity relationship studies have been conducted on numerous cinnamic acid derivatives against various fungal species. nih.gov The presence and position of substituents play a key role. For example, 4-methoxycinnamic acid has demonstrated inhibitory activity against several fungal and bacterial species. nih.gov The potency of these compounds can be enhanced through structural modification; a derivative of 4-methoxycinnamic acid containing a prenyl group showed antifungal activity against Aspergillus niger comparable to the standard drug miconazole. nih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 4-methoxycinnamic acid | Aspergillus niger | 50.4 µM | nih.gov |

| 4-methoxycinnamic acid | Candida albicans | 50.4 µM | nih.gov |

| 4-methoxycinnamic acid | Bacillus subtilis | 203 µM | nih.gov |

| 4-methoxycinnamic acid | Escherichia coli | 164 µM | nih.gov |

| 4-methoxycinnamic acid | Staphylococcus aureus | 203 µM | nih.gov |

This table is interactive. Users can sort and filter the data.

The anticancer potential of cinnamic acid derivatives is highly dependent on their substitution patterns. nih.gov SAR studies have revealed that features such as the presence of dihydroxy groups on the aromatic ring and the length of the side chain can be critical for activity. mdpi.com

The influence of fluoro and methoxy substituents is particularly noteworthy. As mentioned previously, a study on anti-invasive agents found that a 2,6-difluoro substitution was effective, whereas a combination of a 4-fluoro and a 3-methoxy group was not. nih.gov In a separate study on hydroxycinnamic acid derivatives against acute myeloid leukemia, a para-hydroxyl group on the phenolic ring was identified as a crucial structural element for synergistic cytotoxicity. nih.gov The esterification of the carboxylic acid group in ferulic and caffeic acids has also been shown to enhance their cytotoxic effects against human cancer cell lines. researchgate.net For example, linking 4-methylcinnamic acid to an oleanolic acid derivative significantly improved the inhibition of MCF-7 breast cancer cells. mdpi.com

| Cinnamic Acid Derivative Structure | Biological Effect | Cell Line | Reference |

| 2,6-difluoro substitution | Maintained anti-invasive activity | Colon Cancer 26-L5 | nih.gov |

| 4-fluoro with 3-methoxy substitution | Loss of anti-invasive activity | Colon Cancer 26-L5 | nih.gov |

| para-hydroxyl group on phenolic ring | Synergistic cytotoxicity with carnosic acid | Acute Myeloid Leukemia (KG-1a, HL60) | nih.gov |

| 4-methylcinnamic acid linked to OA-2-chlorobenzyl ester | Significantly improved inhibition | Breast Cancer (MCF-7) | mdpi.com |

| Esterified ferulic and caffeic acids | High cytotoxicity | Human cancer cell lines | researchgate.net |

This table is interactive. Users can sort and filter the data.

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. researchgate.net While specific SAR data for 2-Fluoro-4-methoxycinnamic acid is limited, studies on structurally related compounds provide valuable insights.

Research on a series of 4'-fluoro-2'-hydroxychalcones, which share a similar phenylpropanoid skeleton, investigated their anti-inflammatory effects. nih.gov In that study, a chalcone (B49325) derivative with a single methoxy group (monomethoxychalcone) and its corresponding dihydropyrazole derivative exhibited the highest anti-inflammatory and analgesic activities. nih.gov This suggests that the presence and number of methoxy groups, in combination with a fluoro substituent, can modulate the anti-inflammatory response.

The antioxidant activity of cinnamic acid derivatives is one of their most studied properties and is strongly influenced by their chemical structure. researchgate.net The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.

The number and position of these hydroxyl groups are paramount. Dihydroxy derivatives generally exhibit stronger antioxidant activity than their monohydroxy counterparts due to the increased capacity to neutralize free radicals. researchgate.net The presence of a methoxy group, as seen in ferulic acid (4-hydroxy-3-methoxycinnamic acid), also contributes to antioxidant potential. nih.govscispace.com The olefinic side chain can further enhance this activity by stabilizing the resulting phenoxyl radical through resonance. mdpi.com However, the antioxidant effect is often primarily attributed to the substitution pattern on the aromatic ring itself. mdpi.com Treatment with a cinnamic acid derivative has been shown to provide a beneficial role in hepatic oxidative injury by decreasing lipid peroxidation and increasing levels of protective enzymes. mdpi.com

| Substituent Pattern on Cinnamic Acid | Impact on Antioxidant Activity | Reference |

| Dihydroxy derivatives | Stronger activity than monohydroxy derivatives | researchgate.net |

| Monohydroxy derivatives | Weaker activity compared to dihydroxy derivatives | researchgate.net |

| Methoxy group (e.g., in Ferulic acid) | Contributes to antioxidant potential | nih.govscispace.com |

| Olefinic side chain | May help stabilize phenoxy radicals | mdpi.com |

| p-methoxy or m-hydroxy residue | Identified as important functional groups for antioxidant effect | researchgate.net |

This table is interactive. Users can sort and filter the data.

SAR in Herbicidal Activity

The herbicidal activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the acrylic acid side chain. Research into various analogs provides insights into the structural requirements for potent phytotoxicity.

The presence of a methoxy group, as seen in 4-methoxycinnamic acid, has been a subject of investigation in herbicidal studies. In a study on substituted cinnamic acids and their amide analogues, compounds were screened for their germination inhibition activity. researchgate.net Generally, it has been observed that electron-withdrawing groups on the benzene (B151609) ring of the cinnamic acid moiety tend to enhance herbicidal activity. researchgate.net

Furthermore, the introduction of a fluorine atom, a common strategy in agrochemical design, can modulate the electronic properties and metabolic stability of the molecule. While specific data on this compound is limited, studies on related compounds offer valuable insights. For instance, the presence of a 2-fluoro-3-methoxyphenyl group in a pyridine-2-carboxylic acid herbicide highlights the utility of this substitution pattern in designing herbicidally active molecules.

In broader studies of cinnamic acid derivatives, the substitution pattern on the phenyl ring has been shown to be a key determinant of activity. For example, in a series of methoxychalcones, which share a cinnamoyl scaffold, the position of the methoxy group was found to be critical for their inhibitory effects on plant growth. acs.org Specifically, 4'-hydroxy-3'-methoxychalcone demonstrated significant inhibition of lettuce root and shoot growth. acs.org This suggests that the interplay of hydroxyl and methoxy groups can lead to potent herbicidal effects.

The table below summarizes the influence of different substituents on the herbicidal activity of cinnamic acid analogs, drawing from various studies.

| Compound/Analog | Substituent(s) | Observed Herbicidal Effect |

| Cinnamic Acid Amides | Electron-withdrawing groups on the acid moiety's benzene ring | Increased germination inhibition activity researchgate.net |

| Methoxychalcones | 4'-hydroxy-3'-methoxy | High inhibition of lettuce root and shoot growth acs.org |

| Cinnamaldehyde | - | Significant inhibition of Urochloa decumbens growth acs.org |

Computational SAR Modeling (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For herbicidal cinnamic acid derivatives, QSAR studies can help in predicting the activity of new analogs and understanding the key molecular features driving their phytotoxicity.

For instance, in a study on novel triazolinone herbicides, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was employed. The results indicated that bulky and electronegative groups at the ortho- or para-positions of the benzene ring were likely to increase herbicidal activity. nih.gov Applying this principle to this compound, the ortho-fluoro group, being electronegative, and the para-methoxy group could contribute favorably to its herbicidal profile.

Similarly, a QSAR analysis of protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a known class of herbicides, has demonstrated the importance of specific structural features for high activity. nih.gov Such studies often reveal that a combination of electronic and steric factors governs the interaction of the inhibitor with the target enzyme.

The development of a predictive QSAR model for a series of herbicidal compounds typically involves the following steps:

Data Set Selection: A series of compounds with known herbicidal activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the model is rigorously tested.

The table below illustrates the types of descriptors often employed in QSAR studies of herbicides and their potential relevance to this compound.

| Descriptor Type | Example Descriptor | Potential Relevance for this compound |

| Electronic | Hammett constant (σ) | The fluoro and methoxy groups significantly alter the electron distribution in the phenyl ring, which can be quantified by their respective Hammett constants. |

| Steric | Molar Refractivity (MR) | The size and shape of the substituents, particularly the methoxy group, can influence the binding of the molecule to its target site. |

| Topological | Kier's shape indices (κ) | These indices describe the overall shape and branching of the molecule, which can be important for fitting into a receptor pocket. |

By leveraging the insights from SAR and QSAR studies on related cinnamic acid derivatives, it is possible to infer the key structural features of this compound that are likely to contribute to its herbicidal activity. The presence of both a fluoro and a methoxy group suggests a molecule with potentially favorable electronic and steric properties for interaction with a biological target, warranting further investigation into its specific herbicidal profile.

Mechanistic Investigations of Biological Activities of 2 Fluoro 4 Methoxycinnamic Acid Derivatives

Antifungal Mechanisms of Action

Derivatives of cinnamic acid have demonstrated notable antifungal properties, and investigations into their mechanisms suggest a multi-faceted approach to inhibiting fungal growth. These mechanisms include the disruption of essential cellular structures and synergistic interactions with existing antifungal drugs.

Inhibition of Fungal Cell Wall Biosynthesis

The fungal cell wall is a crucial structure, absent in human cells, making it an ideal target for antifungal agents. It is essential for maintaining cell integrity, and its disruption can lead to cell lysis. Some cinnamic acid derivatives have been found to exert their antifungal effects by interfering with the synthesis of this vital barrier.

For instance, 4-methoxycinnamic acid (MCA) has been shown to inhibit the synthesis of the fungal cell wall in Aspergillus fumigatus. researchgate.netnih.gov The fungal cell wall is a complex structure composed primarily of glucans, chitin, and mannoproteins. nih.gov Antifungal agents that target cell wall biosynthesis often act by inhibiting key enzymes involved in the production of these components, such as β-D-glucan synthase. nih.gov Inhibition of this enzyme leads to a reduction of β-D-glucans in the cell wall, compromising its structural integrity. nih.gov While the precise enzymatic target for many cinnamic acid derivatives is still under investigation, their ability to impede cell wall formation represents a significant aspect of their antifungal action.

Disruption of Fungal Cell Membrane Permeability

Beyond the cell wall, the fungal cell membrane is another critical target for antifungal compounds. This lipid bilayer, rich in ergosterol, regulates the passage of substances into and out of the cell. mdpi.com Disruption of its integrity leads to the leakage of essential cellular components and ultimately, cell death. mdpi.com

Studies on 4-methoxycinnamic acid (MCA) have demonstrated its capability to alter the permeability of fungal cell membranes. researchgate.netnih.gov This mechanism is a common feature of various antifungal agents. For example, some compounds act by interacting with ergosterol, a key sterol in the fungal membrane, leading to the formation of pores or channels. nih.govnih.gov This damage increases membrane permeability, allowing for the uncontrolled leakage of ions and small organic molecules. mdpi.com The ability of cinnamic acid derivatives to induce membrane permeabilization is a key factor in their fungicidal activity. dntb.gov.uaresearchgate.net

Synergy with Established Antifungal Agents

An increasingly important strategy in combating fungal infections, particularly those caused by drug-resistant strains, is the use of combination therapy. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. mdpi.com This can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing resistance. mdpi.com

Research has shown that 4-methoxycinnamic acid (MCA) exhibits a synergistic antifungal effect when combined with natamycin against A. fumigatus. nih.gov Similarly, other studies have demonstrated the potential for synergy between various compounds and established azole antifungals like fluconazole. nih.gov The mechanism of synergy can involve one agent increasing the penetration of the other by damaging the cell wall or membrane, or the two agents inhibiting different steps in a critical metabolic pathway. nih.govmdpi.com The synergistic potential of 2-fluoro-4-methoxycinnamic acid derivatives with conventional antifungal drugs is a promising area for developing more effective treatments for fungal infections.

Anticancer Mechanisms

In addition to their antifungal properties, derivatives of cinnamic acid have been extensively investigated for their potential as anticancer agents. nih.govmdpi.com These compounds have been shown to selectively target cancer cells through various mechanisms, including the disruption of cell proliferation and the induction of programmed cell death.

Modulation of Cell Proliferation Pathways

Uncontrolled cell proliferation is a hallmark of cancer. Cinnamic acid derivatives have been found to interfere with the signaling pathways that regulate this process. One strategy involves the inhibition of matrix metalloproteinases (MMPs), enzymes that are overexpressed in many types of cancer and play a crucial role in tumor growth and metastasis. biointerfaceresearch.com Novel cinnamic acid derivatives have been designed as potential inhibitors of MMP-9, which is associated with lung, breast, and prostate cancers. biointerfaceresearch.com

Furthermore, other derivatives have been shown to modulate the NF-κB and MAPK signaling pathways, both of which are critical in the development and progression of cancer. frontiersin.org By inhibiting these pathways, these compounds can effectively halt the proliferation of cancer cells.

Induction of Apoptosis or Cell Cycle Arrest in Cancer Cell Lines

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) or cell cycle arrest in malignant cells. Cinnamic acid derivatives have demonstrated efficacy in both of these areas across a range of cancer cell lines. nih.govresearchgate.net

Studies have shown that these compounds can induce cell cycle arrest, often at the G1 or S-G2/M phases, preventing cancer cells from dividing. frontiersin.orgnih.gov For instance, certain methoxy- and fluoro-chalcone derivatives, which share structural similarities, induce cell cycle arrest at the S-G2/M phase in human melanoma cells. nih.gov

The induction of apoptosis is another primary anticancer mechanism. This is often achieved by modulating the expression of key regulatory proteins. For example, some cinnamic acid derivatives have been found to increase the protein level of Bax, an inducer of apoptosis, and alter the Bax/Bcl-2 ratio to favor cell death. frontiersin.orgnih.gov Additionally, upregulation of p21, a protein involved in cell cycle arrest and apoptosis, has been observed in colon tumor cell lines treated with certain derivatives. The cytotoxic effects of various cinnamic acid derivatives on different cancer cell lines highlight their potential as lead compounds for the development of new antineoplastic agents. nih.govresearchgate.net

| Compound Type | Cancer Cell Line | Observed Effect | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|---|

| Cinnamic Acid Esters and Amides | HeLa (Cervix Adenocarcinoma), K562 (Myelogenous Leukemia), Fem-x (Malignant Melanoma), MCF-7 (Breast Cancer) | Cytotoxicity, Induction of cell death | Cell Cycle Arrest | nih.govresearchgate.net |

| Methoxy- and Fluoro-chalcone Derivatives | A375 (Human Melanoma) | Antiproliferative, Apoptosis, Cell Cycle Arrest | S-G2/M Phase Arrest, Caspase-3 Activation | nih.gov |

| Alpha cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | MCF-7, T47D, MDA-231 (Breast Cancer) | Decreased cell proliferation, Apoptosis, Inhibition of migration and invasion | Increased Bax/Bcl-2 ratio | nih.gov |

| Piperonilic acid amide derivative (9f) | HCT116, SW480, LoVo, HT29 (Colon Tumor) | G1 Cell Cycle Arrest, Apoptosis | Upregulation of p21 | |

| Novel Cinnamic Acid Derivatives | A-549 (Lung Cancer) | Cytotoxicity | Inhibition of MMP-9 | biointerfaceresearch.com |

| Quillaic Acid Derivative (Compound E) | HCT116 (Colon Cancer) | Antiproliferative, G1 Cell Cycle Arrest, Apoptosis | Modulation of NF-κB and MAPK pathways, Increased Bax/Bcl-2 ratio | frontiersin.org |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of cinnamic acid and its derivatives are a subject of significant scientific interest. mdpi.com These compounds have been shown to modulate the body's immune response to various stimuli. mdpi.com Research into derivatives of this compound reveals several mechanisms through which they exert their anti-inflammatory effects, primarily by targeting key components of the inflammatory cascade.

Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α, IL-6)

A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the suppression of pro-inflammatory cytokines. mdpi.com Studies on related compounds, such as 4-methoxycinnamic acid (MCA), have demonstrated a significant reduction in the expression of key inflammatory messengers including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov These cytokines are central to the initiation and amplification of inflammatory responses. nih.govfrontiersin.org For instance, TNF-α is a primary inflammatory cytokine that triggers a wide range of pro-inflammatory activities, and its inhibition can lead to broad anti-inflammatory effects. nih.gov Similarly, IL-6 plays a crucial role in self-limiting the inflammatory response by inhibiting the production of TNF-α and IL-1β. frontiersin.org Research has shown that MCA can effectively downregulate these inflammatory factors in mouse models and RAW264.7 cells. nih.gov This action helps to mitigate the excessive immune response that characterizes inflammatory conditions.

Table 1: Effect of 4-Methoxycinnamic Acid on Pro-inflammatory Cytokine Expression

| Cytokine | Observed Effect | Model System | Reference |

|---|---|---|---|

| IL-1β | Downregulation | C57BL/6 mice and RAW264.7 cells | nih.gov |

| TNF-α | Downregulation | C57BL/6 mice and RAW264.7 cells | nih.gov |

| IL-6 | Downregulation | C57BL/6 mice and RAW264.7 cells | nih.gov |

Modulation of Inflammatory Mediators (e.g., iNOS)

In addition to cytokines, derivatives of this compound influence other critical inflammatory mediators. Specifically, 4-methoxycinnamic acid (MCA) has been shown to downregulate inducible nitric oxide synthase (iNOS). nih.gov The iNOS enzyme is responsible for the production of nitric oxide (NO), a molecule that plays a complex role in inflammation. While NO is essential for various physiological processes, its overproduction by iNOS during an inflammatory response can lead to tissue damage. By suppressing iNOS expression, these compounds can reduce excessive NO levels, thereby contributing to their anti-inflammatory profile. mdpi.com This modulation is a crucial aspect of controlling the inflammatory environment at a molecular level.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The arachidonic acid cascade is a central pathway in the inflammatory process, and its key enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), are significant targets for anti-inflammatory drugs. nih.govnih.gov Cinnamic acid derivatives have been investigated for their potential to inhibit these enzymes. mdpi.com Inhibition of COX-1 and COX-2 enzymes blocks the production of prostaglandins, which are major mediators of inflammation and pain. nih.gov Similarly, inhibiting LOX enzymes, such as 5-LOX, prevents the synthesis of leukotrienes, which are involved in leukocyte recruitment and other inflammatory processes. nih.gov Compounds that can dually inhibit both COX and LOX pathways are considered particularly promising as they may offer broader anti-inflammatory activity with a potentially improved side-effect profile compared to selective COX-2 inhibitors. nih.govnih.gov Research on ferulic acid, another methoxy-substituted cinnamic acid derivative, has demonstrated inhibitory effects on COX-2 expression. nih.gov

Involvement of Specific Signaling Pathways (e.g., Mincle Pathway)

Recent studies have elucidated the involvement of specific signaling pathways in the anti-inflammatory effects of cinnamic acid derivatives. The anti-inflammatory mechanism of 4-methoxycinnamic acid (MCA), for example, has been associated with the Macrophage-inducible C-type lectin (Mincle) signaling pathway. nih.gov Mincle is a pattern recognition receptor found on myeloid cells that can recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to an inflammatory response. nih.govfrontiersin.org Upon activation, Mincle triggers a signaling cascade that results in the production of inflammatory cytokines and chemokines. frontiersin.org By modulating the Mincle pathway, MCA can interfere with this inflammatory signaling, thereby exerting its anti-inflammatory effects. nih.gov This finding points to a sophisticated mechanism of action that involves the regulation of innate immune responses at the receptor level.

Antioxidant Mechanisms

Beyond their anti-inflammatory effects, many cinnamic acid derivatives possess significant antioxidant properties, which are often interconnected with their anti-inflammatory activity. mdpi.commdpi.com Oxidative stress is a key contributor to the pathogenesis of inflammatory diseases, and the ability to neutralize reactive oxygen species (ROS) is a crucial therapeutic attribute.

Free Radical Scavenging Pathways (e.g., DPPH, ABTS+, DMPD+)

The antioxidant capacity of this compound derivatives is often evaluated through their ability to scavenge stable free radicals. Common in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.govmdpi.come3s-conferences.org In the DPPH assay, the antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The ABTS assay similarly measures the ability of a compound to quench the ABTS radical cation. mdpi.com Various cinnamic acid derivatives have demonstrated considerable radical scavenging activity in these tests, with their efficacy often influenced by the substitution pattern on the phenyl ring. mdpi.comnih.govmdpi.com

Table 2: Common Assays for Evaluating Free Radical Scavenging Activity

| Assay | Radical Species | Principle of Detection |

|---|---|---|

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Spectrophotometric measurement of radical discoloration |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Spectrophotometric measurement of radical cation quenching |

| DMPD | N,N-dimethyl-p-phenylenediamine radical cation | Measurement of the reduction of the colored DMPD radical cation |

Impact on Oxidative Stress Markers

Derivatives of this compound are implicated in the modulation of oxidative stress, a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. Research into related cinnamic acid compounds has demonstrated a positive influence on the balance of oxidative stress. nih.gov

Studies on N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7), a derivative of cinnamic acid, have shown its capacity to protect hepatic tissue from oxidative damage. nih.govnih.gov In experimental models of iron-induced hepatic injury, treatment with KAD-7 led to a significant reduction in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. nih.gov Concurrently, the therapy enhanced the activity of crucial antioxidant enzymes, including catalase (CAT), and augmented the levels of glutathione (GSH), a vital cellular antioxidant. nih.govnih.gov These findings suggest that the therapeutic effects of this cinnamic acid derivative are, at least in part, attributable to its ability to mitigate oxidative stress and bolster endogenous antioxidant defenses. nih.gov

Furthermore, hydroxycinnamic acids and their derivatives are recognized for their role in minimizing oxidative damage. researchgate.netsemanticscholar.org Their chemical structure, particularly the presence of phenolic hydroxyl groups, endows them with potent free radical scavenging properties. eurekaselect.com The mechanism of action involves the donation of a hydrogen atom to neutralize free radicals, thereby preventing damage to cellular components such as lipids, proteins, and nucleic acids. researchgate.net The antioxidant potential of these compounds underscores their relevance in the study of diseases associated with oxidative stress.

Table 1: Effect of Cinnamic Acid Derivative KAD-7 on Oxidative Stress Markers in FeSO₄-Induced Liver Injury

| Marker | Effect of FeSO₄ Induction | Effect of KAD-7 Treatment | Implication |

|---|---|---|---|

| Malondialdehyde (MDA) | Noticeable Rise | Significant Decrease | Reduction in lipid peroxidation |

| Glutathione (GSH) | Significant Decrease | Restoration towards normal levels | Enhancement of non-enzymatic antioxidant defense |

| Catalase (CAT) | Significant Decrease | Restoration towards normal levels | Enhancement of enzymatic antioxidant defense |

Neuroprotective Mechanisms

Cinnamic acid derivatives have emerged as a class of compounds with significant neuroprotective potential, acting through various mechanisms to shield neuronal cells from damage and degeneration. mdpi.comrsc.org One of the key pathways through which these compounds exert their protective effects is by counteracting glutamate-induced neurotoxicity. nih.govmdpi.com For instance, E-p-methoxycinnamic acid has been shown to significantly attenuate neuronal damage caused by excessive glutamate (B1630785) exposure. nih.gov This protection is believed to be mediated by a partial antagonism of glutamatergic receptors, which in turn reduces the massive calcium influx that is a hallmark of excitotoxicity. nih.gov By modulating this pathway, the compound prevents the subsequent overproduction of nitric oxide and cellular peroxides, thereby preserving neuronal integrity. nih.gov

Moreover, certain cinnamic acid derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. rsc.org The inhibition of AChE by compounds such as N-propyl cinnamamide suggests a potential therapeutic application in neurodegenerative conditions characterized by cholinergic deficits, such as Alzheimer's disease. rsc.org

Interaction with Prion Proteins

A significant aspect of the neuroprotective activity of cinnamic acid derivatives is their interaction with prion proteins, which are central to the pathogenesis of fatal neurodegenerative disorders known as transmissible spongiform encephalopathies. researchgate.netmdpi.com Research has shown that certain hydroxycinnamic acid derivatives can prevent the pathological amyloid transformation of the normal cellular prion protein (PrPC) into its misfolded, disease-causing isoform (PrPSc). mdpi.comnih.gov

Specifically, 3,4-dimethoxycinnamic acid (3,4DMCA) has been identified as an active compound in this regard. researchgate.net In vitro studies utilizing human neuroblastoma cell lines have demonstrated that 3,4DMCA can strongly bind to prion proteins. researchgate.net This interaction is crucial as it reduces the formation of toxic oligomers by 30-40% compared to untreated controls, and significantly enhances the viability of the neuronal cells. researchgate.net The proposed mechanism suggests that these derivatives may stabilize the native conformation of PrPC or interfere with the aggregation process, thereby halting the progression of the disease at a molecular level. nih.govresearchgate.net This anti-amyloidogenic property highlights a promising avenue for the development of therapeutic agents against prion diseases. mdpi.comnih.gov

Enzyme Inhibition Profiles (beyond inflammation)

The biological activities of this compound and its derivatives extend to the inhibition of various enzymes that are not directly related to inflammatory pathways. These interactions are pivotal to their therapeutic potential in a range of pathological conditions.

Tyrosinase Inhibition Studies

A prominent area of investigation for cinnamic acid derivatives is their potent inhibitory effect on tyrosinase, a key enzyme in melanin biosynthesis. mdpi.com Overactivity of this enzyme can lead to hyperpigmentation disorders. The structural features of cinnamic acid derivatives play a crucial role in their tyrosinase inhibitory capacity. For instance, the presence of a fluorine atom at the 4-position of the cinnamic acid structure has been shown to enhance its tyrosinase inhibition activity. nih.gov

Substitutions on the phenyl ring, such as hydroxyl and methoxy (B1213986) groups, also significantly influence the inhibitory potential. rsc.org Kinetic studies have revealed that cinnamic acid derivatives can act as different types of inhibitors, including competitive, uncompetitive, and mixed-type inhibitors of tyrosinase. mdpi.comekb.eg This suggests that they can bind to the free enzyme, the enzyme-substrate complex, or both. ekb.eg The ability of these compounds to chelate the copper ions within the active site of tyrosinase is another mechanism contributing to their inhibitory effect. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | Substitution Pattern | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|---|

| Compound 5g | 4-fluoro | 8.3 | Not specified |

| Compound 5a | 4-hydroxy | 2.0 | Reversible |

| Compound 6a | Not specified | 10.6 | Reversible |

| Kojic Acid (Reference) | - | 32.2 | Not specified |

| p-Coumaric acid | 4-hydroxy | 115.6 | Not specified |

| Isoferulic acid | 3-hydroxy, 4-methoxy | 114.9 | Not specified |

Other Enzyme Inhibition Relevant to Biological Activity

Beyond tyrosinase, derivatives of cinnamic acid have been found to inhibit other enzymes, indicating a broad spectrum of biological activity. One such target is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi. researchgate.net The inhibition of CYP53 by certain cinnamic acid derivatives underpins their antifungal properties, making them potential candidates for the development of novel antifungal agents. researchgate.net

In the context of cellular energy and signaling, the cinnamic acid derivative KAD-7 has been shown to inhibit both ATPase and ectonucleoside triphosphate diphosphohydrolase (ENTPDase). nih.govnih.gov The modulation of these enzymes, which are involved in purinergic signaling, suggests a role for these compounds in conditions associated with metabolic stress. nih.gov

Furthermore, as previously mentioned, some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE). rsc.org The compound N-propyl cinnamamide, for example, has been identified as an AChE inhibitor, which is of significant interest for the treatment of neurodegenerative diseases like Alzheimer's. rsc.org

Advanced Research Applications and Future Directions for 2 Fluoro 4 Methoxycinnamic Acid

Utilization as Chemical Building Blocks for Complex Molecule Synthesis

2-Fluoro-4-methoxycinnamic acid is a valuable building block in organic synthesis due to its reactive functional groups: the carboxylic acid, the alkene, and the substituted phenyl ring. nih.gov These features allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules.

The presence of a fluorine atom at the ortho position and a methoxy (B1213986) group at the para position of the phenyl ring influences the electronic properties and reactivity of the molecule. nih.gov These substituents can direct further reactions and can be crucial for the biological activity of the resulting compounds. nih.govmdpi.com For instance, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.

One common application of cinnamic acid derivatives is in the synthesis of amides and esters. The carboxylic acid group can be activated and reacted with amines or alcohols to form these corresponding functional groups. nih.gov For example, the synthesis of amide derivatives of cinnamic acid has been explored for their potential antimicrobial and antioxidant activities.

Furthermore, the double bond in the acrylic acid side chain can undergo various addition reactions, allowing for the introduction of new functional groups. The phenyl ring itself can also be further functionalized, although the existing substituents will direct the position of any new groups.

A notable example of its use as a building block is in the synthesis of PET imaging ligands. Specifically, it has been used in the creation of a ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a target for several neuropsychiatric disorders. nih.govelsevierpure.com In this synthesis, the 2-fluoro-4-methoxyphenyl group is a key component of the final molecule. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Cinnamic Acid Derivatives

| Starting Material | Reagents | Product | Application |

| 2-Fluoro-4-iodoaniline | Acetonylacetone, p-toluenesulfonic acid | 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | Intermediate for 2-Fluoro-4-methoxyaniline synthesis |

| 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole | Sodium methoxide, copper(I) chloride | 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole | Intermediate for 2-Fluoro-4-methoxyaniline synthesis |

| 4-methoxybenzaldehyde | Malonic acid, piperidine, pyridine (B92270) | (E)-3-(4-Methoxyphenyl)acrylic acid | General synthesis of methoxycinnamic acid |

| 4-hydroxycinnamic acid amide | Methylating agent | 4-methoxycinnamic acid amide | Intermediate for 2-ethylhexyl 4-methoxycinnamate |

| (2-fluoro-4-methoxyphenyl)boronic acid | Methyl 3-(2,6-dichloro-4-bromopyridin-3-yl)propanoate | Methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate | Intermediate in PET ligand synthesis |

Potential in Advanced Materials Science (e.g., Liquid Crystalline Properties)

Cinnamic acid and its derivatives are of significant interest in materials science, particularly for their potential to form liquid crystals. tandfonline.comresearchgate.net Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of many cinnamic acid derivatives, a consequence of the phenyl ring and the acrylic acid side chain, is a key factor in their ability to form mesophases, which are the basis of liquid crystalline behavior. tandfonline.com

The presence of a double bond in the cinnamic acid structure can enhance the thermal stability of the mesophase. tandfonline.com Furthermore, this double bond allows for photoisomerization and photodimerization, which can be used to switch the mesomorphic properties of the material. tandfonline.comtandfonline.com

The specific substituents on the phenyl ring, such as the fluoro and methoxy groups in this compound, can significantly influence the liquid crystalline properties. These groups can affect intermolecular interactions, molecular packing, and ultimately the type of liquid crystal phase formed (e.g., nematic, smectic, cholesteric) and the temperature range over which it is stable. researchgate.net For example, the length of alkoxy chains attached to cinnamic acid derivatives has been shown to directly impact the thermal stability of the resulting smectic mesophases. tandfonline.com

Research has shown that by modifying the molecular structure, such as by changing the length of flexible alkyl or alkoxy chains, it is possible to obtain different liquid crystal mesophases and tune properties like phase transition temperature and optical anisotropy. tandfonline.com This tunability makes cinnamic acid derivatives attractive for applications in display devices and other electro-optical technologies. rsc.org

Role as Probe Molecules in Biochemical Pathway Elucidation

Cinnamic acid and its derivatives are central intermediates in the phenylpropanoid pathway in plants. researchgate.net This pathway is responsible for the biosynthesis of a wide variety of natural products, including flavonoids, lignans, and stilbenes. nih.gov Because of its central role, isotopically labeled or modified cinnamic acid derivatives can be used as probe molecules to study the enzymes and fluxes within this and other biochemical pathways.

By introducing a molecule like this compound into a biological system, researchers can track its metabolism and identify the enzymes that act upon it. The fluorine atom can serve as a useful label for NMR spectroscopy or as a tool to alter the reactivity and interactions of the molecule with enzymes. For instance, cinnamate (B1238496) 4-hydroxylase (C4H) is a key enzyme that hydroxylates cinnamic acid to p-coumaric acid. researchgate.net Studying how a substituted cinnamic acid interacts with C4H can provide insights into the enzyme's substrate specificity and mechanism.

Furthermore, cinnamic acid derivatives have been shown to influence various biological processes. For example, some derivatives have been investigated for their effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling. nih.gov By observing the effects of specific derivatives, researchers can elucidate the role of different functional groups in molecular recognition and biological activity, thereby mapping out structure-activity relationships.

The use of such probes can help to build more detailed models of metabolic pathways, which is crucial for metabolic engineering efforts aimed at increasing the production of valuable bioactive compounds in plants. researchgate.net

Development of Environmentally Friendly Agrochemicals

There is a growing interest in developing agrochemicals that are effective against pests and diseases while being safe for the environment. researchgate.net Cinnamic acid and its derivatives, being naturally occurring compounds with low toxicity, are promising candidates in this field. researchgate.netnih.gov

Research has demonstrated that cinnamic acid derivatives possess a range of biological activities relevant to agriculture, including herbicidal, fungicidal, and antiviral properties. researchgate.netnih.gov For example, certain cinnamic acid derivatives have shown excellent in vivo antiviral competence against the tobacco mosaic virus (TMV). nih.gov One study found a particular derivative to have a median effective concentration (EC50) of 287.7 µg/mL, which was a notable protective effect. nih.gov Another derivative exhibited a protective efficiency of 84.3% at 200 µg/mL against Xanthomonas axonopodis pv. citri (Xac) in plants. nih.gov

The mechanism of action of these compounds can involve enhancing the plant's own defense responses. nih.gov Preliminary studies suggest that some cinnamic acid derivatives can increase the activity of defense-related enzymes and upregulate defense gene expression in the host plant, thereby helping it to resist pathogen invasion. nih.gov

The structural diversity of cinnamic acid derivatives allows for the tuning of their biological activity. By modifying the substituents on the phenyl ring and the side chain, it is possible to develop compounds with improved efficacy and selectivity against specific plant pathogens. mdpi.com This makes them a versatile tool for creating new, greener pesticides. nih.gov

Strategies for Enhancing Bioactivity and Selectivity in Novel Derivatives

The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of the substituents on the molecule. nih.govmdpi.com Therefore, a key strategy for developing more potent and selective bioactive compounds is the systematic modification of the this compound scaffold.

Several strategies can be employed to enhance bioactivity and selectivity: